molecular formula C8H10N2 B1147930 5-Vinyl-2,3-dimethylpyrazine CAS No. 160818-30-4

5-Vinyl-2,3-dimethylpyrazine

Cat. No.: B1147930
CAS No.: 160818-30-4
M. Wt: 134.18
Attention: For research use only. Not for human or veterinary use.
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Description

5-Vinyl-2,3-dimethylpyrazine is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocyclic aromatic compounds known for their distinctive aromatic properties this compound is characterized by the presence of a vinyl group and two methyl groups attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-2,3-dimethylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpyrazine with acetylene in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Vinyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyrazine oxides.

    Reduction: Ethyl-substituted pyrazines.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

5-Vinyl-2,3-dimethylpyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Vinyl-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyrazine: Lacks the vinyl group but shares similar aromatic properties.

    2,5-Dimethylpyrazine: Another dimethyl-substituted pyrazine with different substitution patterns.

    2,3,5,6-Tetramethylpyrazine: Contains four methyl groups and is known for its presence in fermented foods.

Uniqueness

5-Vinyl-2,3-dimethylpyrazine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential applications compared to other dimethylpyrazines. This structural feature allows for a broader range of chemical modifications and functionalizations, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

160818-30-4

Molecular Formula

C8H10N2

Molecular Weight

134.18

Purity

95% min.

Synonyms

5-Vinyl-2,3-dimethylpyrazine

Origin of Product

United States

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